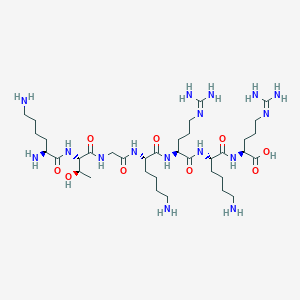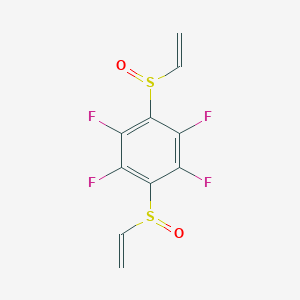
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene is an organic compound characterized by the presence of two ethenesulfinyl groups attached to a tetrafluorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene typically involves the introduction of ethenesulfinyl groups to a tetrafluorobenzene ring. One common method is the reaction of 1,4-dibromo-2,3,5,6-tetrafluorobenzene with ethenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethenesulfinyl groups can be oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethenesulfinyl groups to thioether groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: 1,4-Di(sulfonyl)-2,3,5,6-tetrafluorobenzene.
Reduction: 1,4-Di(thioether)-2,3,5,6-tetrafluorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets through its ethenesulfinyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The tetrafluorobenzene ring enhances the compound’s stability and reactivity, making it a potent agent in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di(ethenesulfonyl)-2,3,5,6-tetrafluorobenzene: Similar structure but with sulfonyl groups instead of sulfinyl groups.
1,4-Di(thioether)-2,3,5,6-tetrafluorobenzene: Similar structure but with thioether groups instead of sulfinyl groups.
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrachlorobenzene: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both ethenesulfinyl groups and tetrafluorobenzene ring. This combination imparts distinct chemical properties such as high reactivity, stability, and potential for diverse applications in various fields.
Propiedades
Número CAS |
185408-11-1 |
|---|---|
Fórmula molecular |
C10H6F4O2S2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
1,4-bis(ethenylsulfinyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C10H6F4O2S2/c1-3-17(15)9-5(11)7(13)10(18(16)4-2)8(14)6(9)12/h3-4H,1-2H2 |
Clave InChI |
OGEDYVMCYWFXHX-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)C1=C(C(=C(C(=C1F)F)S(=O)C=C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
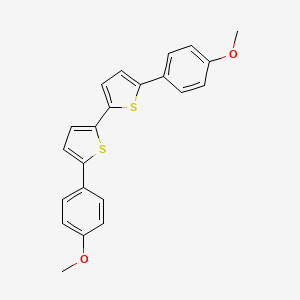
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
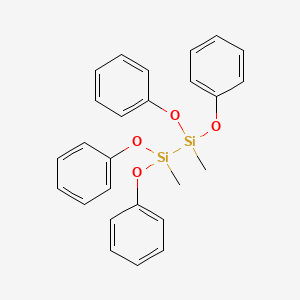
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
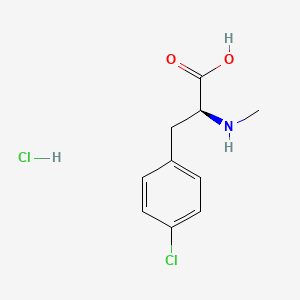

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
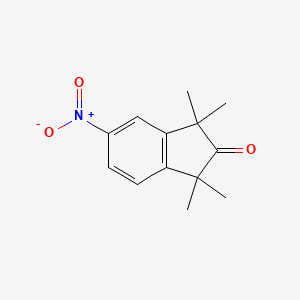
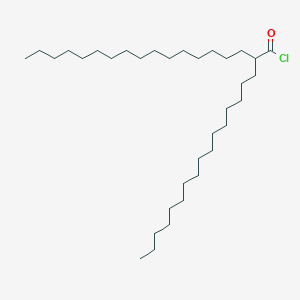
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)

